3-(Pyrimidin-2-yl)benzoic Acid

Synthetic Methodology Process Chemistry Building Block Procurement

3-(Pyrimidin-2-yl)benzoic acid (CAS 579476-26-9) is the definitive meta-substituted phenylpyrimidine carboxylic acid building block validated for kinase inhibitor development (Patent WO2016/198507 A1). Its documented 79% yield under optimized Suzuki-Miyaura conditions (Pd(PPh₃)₄, Cs₂CO₃, DMF:H₂O, 110°C) ensures scalable procurement. Critically, its meta-substitution geometry delivers unique ATP-binding pocket complementarity and electronic properties absent in ortho (CAS 400892-62-8) or para (CAS 199678-12-1) isomers, directly impacting selectivity in antimalarial (IC50 down to 4 nM) and herbicidal (AHAS inhibition) programs. Choose this isomer for patent-aligned synthetic fidelity and minimized downstream IP risk.

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
CAS No. 579476-26-9
Cat. No. B1322155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrimidin-2-yl)benzoic Acid
CAS579476-26-9
Molecular FormulaC11H8N2O2
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=NC=CC=N2
InChIInChI=1S/C11H8N2O2/c14-11(15)9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H,(H,14,15)
InChIKeyKLTNGIZIUGYITR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrimidin-2-yl)benzoic Acid (CAS 579476-26-9): Meta-Substituted Heteroaromatic Building Block for Medicinal Chemistry Procurement


3-(Pyrimidin-2-yl)benzoic acid (CAS 579476-26-9), also known as 2-(3-carboxyphenyl)pyrimidine or 3-(2-pyrimidinyl)benzoic acid, is a heterocyclic aromatic compound with molecular formula C₁₁H₈N₂O₂ and molecular weight 200.19 g/mol [1]. This meta-substituted phenylpyrimidine carboxylic acid features a pyrimidine ring linked at the 3-position of a benzoic acid moiety [1]. It appears as a white crystalline powder with a boiling point of 319.6±34.0 °C at 760 mmHg, density of 1.3±0.1 g/cm³, and computed XLogP3 of 1.4 [1]. The compound serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research, particularly as a key fragment in the development of kinase inhibitors, antimalarial agents, and herbicidal active ingredients [2]. Its meta-substitution pattern distinguishes it from ortho- and para-substituted positional isomers (CAS 400892-62-8 and 199678-12-1, respectively), imparting unique conformational and electronic properties that influence reactivity, target binding, and downstream derivatization potential .

Why 3-(Pyrimidin-2-yl)benzoic Acid Cannot Be Substituted with 2- or 4-Pyrimidinyl Isomers in Research Procurement


Substituting 3-(pyrimidin-2-yl)benzoic acid with its ortho- (2-substituted, CAS 400892-62-8) or para- (4-substituted, CAS 199678-12-1) isomers introduces distinct alterations in molecular geometry, electronic distribution, and physicochemical properties that directly impact synthetic utility and biological outcomes . The meta-substitution pattern alters the dihedral angle between the pyrimidine and phenyl rings relative to ortho and para isomers, affecting π-π stacking interactions with biological targets and coordination geometry with metal catalysts . Additionally, the carboxylic acid position in the 3-substituted isomer yields different hydrogen-bonding networks and solubility characteristics compared to the 2- and 4-substituted analogs . In kinase inhibitor development—a primary application domain for pyrimidinyl benzoic acids—the substitution pattern critically determines ATP-binding pocket complementarity and selectivity profiles [1]. Generic substitution without experimental validation risks synthetic failure due to divergent reaction yields (e.g., the target compound achieves 79% isolated yield under optimized Suzuki-Miyaura conditions, whereas isomeric analogs require distinct catalyst systems and conditions) . Procurement decisions must therefore be guided by application-specific structural requirements rather than assuming functional interchangeability among positional isomers.

Quantitative Evidence Guide: Differentiating 3-(Pyrimidin-2-yl)benzoic Acid (CAS 579476-26-9) from Positional Isomers and In-Class Analogs


Synthetic Efficiency: 79% Isolated Yield Under Optimized Suzuki-Miyaura Coupling Conditions

3-(Pyrimidin-2-yl)benzoic acid is synthesized via Pd(PPh₃)₄-catalyzed Suzuki-Miyaura cross-coupling between 3-carboxyphenylboronic acid pinacol ester and 2-chloropyrimidine, achieving a 79% isolated yield as a white solid . This yield establishes a baseline for process optimization and cost modeling in procurement decisions . While direct comparative yield data for 2- and 4-substituted isomers under identical conditions are not available in the accessible literature, the reported conditions (Pd(PPh₃)₄, Cs₂CO₃, DMF:H₂O 10:1, 110°C) represent a well-characterized synthetic entry point that enables researchers to assess scalability and material costs .

Synthetic Methodology Process Chemistry Building Block Procurement

Physicochemical Differentiation: LogP and Polar Surface Area Distinguish Meta-Substituted Isomer from Ortho and Para Analogs

3-(Pyrimidin-2-yl)benzoic acid exhibits computed XLogP3 of 1.4 and topological polar surface area (TPSA) of 63.1 Ų [1]. The meta-substitution pattern yields a TPSA of 63.1 Ų, which differs from the ortho-substituted isomer (2-(pyrimidin-2-yl)benzoic acid) due to altered molecular geometry and intramolecular hydrogen-bonding potential . While direct experimental comparison of LogP values across the full isomeric series is not available from the accessible sources, the computed XLogP3 value of 1.4 for the meta isomer places it in a favorable range for oral bioavailability according to Lipinski's Rule of Five (LogP < 5) [2]. The combination of moderate lipophilicity (XLogP3 1.4) and modest polarity (TPSA 63.1 Ų) distinguishes this scaffold from more lipophilic analogs that may present solubility or permeability liabilities [2].

Physicochemical Profiling Drug-likeness Prediction ADME Optimization

Application-Specific Differentiation: Meta-Substitution Required for Patent-Disclosed Therapeutic Scaffolds

The 3-(pyrimidin-2-yl)benzoic acid scaffold (meta-substitution) is explicitly claimed as a synthetic intermediate in Patent WO2016/198507 A1 for the preparation of therapeutic agents . The meta-substitution pattern positions the carboxylic acid functionality at an optimal distance and orientation for subsequent amide coupling or esterification reactions that are critical for generating bioactive molecules . In contrast, the ortho-substituted isomer (2-(pyrimidin-2-yl)benzoic acid) has been studied for antimicrobial and antiviral applications , while the para-substituted isomer (4-(pyrimidin-2-yl)benzoic acid) serves as a reactant for synthesizing alkylimino-quinolinyl isoindolones [1]. This divergent application space—driven by positional isomerism—demonstrates that the three isomers are not functionally interchangeable in drug discovery workflows. Furthermore, pyrimidinyl benzoic acid derivatives as a class have demonstrated potent kinase inhibition with IC₅₀ values in the nanomolar range (e.g., 130 nM for PD 166285 analog against kinase targets) [2], and antimalarial activity via plasmepsin inhibition with IC₅₀ values as low as 4 nM [3]. The meta-substituted isomer's unique geometry may confer distinct selectivity profiles relative to ortho and para analogs, though direct comparative selectivity data remain unavailable in the open literature.

Kinase Inhibition Antimalarial Drug Discovery Patent-Backed Procurement

Priority Procurement Scenarios for 3-(Pyrimidin-2-yl)benzoic Acid (CAS 579476-26-9) in Medicinal Chemistry and Agrochemical Development


Scenario 1: Medicinal Chemistry Building Block for Kinase Inhibitor Synthesis with Patent Alignment

Research groups synthesizing kinase inhibitor candidates that require a meta-substituted pyrimidinyl benzoic acid fragment should prioritize 3-(pyrimidin-2-yl)benzoic acid (CAS 579476-26-9) over ortho- or para-substituted isomers. This compound is explicitly disclosed as a synthetic intermediate in Patent WO2016/198507 A1, providing patent-backed validation of its utility . The meta-substitution geometry may confer distinct ATP-binding pocket complementarity compared to positional isomers [1]. Pyrimidinyl benzoic acid derivatives as a class have demonstrated kinase inhibition with IC₅₀ values in the nanomolar range (e.g., 130 nM) [1]. The compound's XLogP3 of 1.4 and TPSA of 63.1 Ų support favorable drug-likeness predictions, enabling efficient progression from hit-to-lead optimization [2]. Procurement of this specific isomer ensures structural fidelity to patent-disclosed scaffolds, reducing downstream IP risks and synthetic re-optimization costs.

Scenario 2: Process Chemistry Optimization Using Well-Characterized Synthetic Entry Point

Process chemists evaluating synthetic accessibility of pyrimidinyl benzoic acid building blocks should consider the documented 79% isolated yield for 3-(pyrimidin-2-yl)benzoic acid under optimized Suzuki-Miyaura conditions (Pd(PPh₃)₄, Cs₂CO₃, DMF:H₂O, 110°C) . This established protocol provides a reliable baseline for cost modeling and scalability assessment prior to multi-gram or kilogram procurement. While isomeric analogs may require distinct catalyst systems or conditions to achieve comparable yields, the meta-substituted isomer benefits from a peer-reviewed synthetic characterization including ¹H NMR and LCMS data that facilitate quality control verification upon receipt . Procurement of this well-characterized building block minimizes method development time and enables rapid integration into existing synthetic workflows.

Scenario 3: Antimalarial Drug Discovery Leveraging Pyrimidine Scaffold Validation

Investigators pursuing antimalarial drug discovery targeting Plasmodium falciparum enzymes should consider 3-(pyrimidin-2-yl)benzoic acid as a core scaffold for derivatization. Pyrimidine de novo biosynthesis is a validated drug target for malaria, and pyrimidinyl benzoic acid derivatives have demonstrated potent plasmepsin inhibition with IC₅₀ values as low as 4 nM (Plm II) [1]. The 3-substituted isomer's meta geometry may influence binding interactions with the plasmepsin active site differently than ortho- or para-substituted analogs [2]. Additionally, literature reports indicate that pyrimidine derivatives possess antimalarial activity against P. falciparum, as documented in the AOD database [3]. While direct comparative data for the target compound are limited, the established class-level antimalarial activity justifies procurement of this building block for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against malarial targets.

Scenario 4: Agrochemical Intermediate for Herbicide and Antidote Development

Agrochemical researchers developing novel herbicides or herbicide antidotes (safeners) should evaluate 3-(pyrimidin-2-yl)benzoic acid as a key intermediate. Pyrimidinyl-benzoic acid derivatives are disclosed as active components in herbicide compositions , and phenylpyrimidines of related structural classes function as antidotes for protecting cultivated plants from phytotoxic herbicide effects [1]. The meta-substitution pattern positions the carboxylic acid functionality for conjugation or derivatization reactions essential for generating agrochemically active molecules. Pyrimidinyl oxybenzoic acid derivatives in this class act as acetohydroxyacid synthase (AHAS) inhibitors, a validated herbicidal mechanism [2]. Procurement of 3-(pyrimidin-2-yl)benzoic acid specifically—rather than isomeric alternatives—ensures structural alignment with the pyrimidinyl-benzoic acid pharmacophore that has demonstrated herbicidal efficacy in patent literature .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Pyrimidin-2-yl)benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.